![molecular formula C14H14O2 B2873073 2-Phenoxy-1-phenylethanol CAS No. 4249-72-3](/img/structure/B2873073.png)
2-Phenoxy-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-1-phenylethanol is a chemical compound with the molecular formula C14H14O2 . It has an average mass of 214.260 Da and a monoisotopic mass of 214.099380 Da . It is slightly aromatic and combustible, with a spontaneous ignition point of 436°C .
Synthesis Analysis
The synthesis of 2-Phenoxy-1-phenylethanol involves a two-step process. The first step involves the synthesis of 2-Phenoxy-1-phenylethanone precursor. This is achieved by dissolving 2-bromoacetophenone and phenol in acetone, to which K2CO3 is added .Molecular Structure Analysis
The molecular structure of 2-Phenoxy-1-phenylethanol consists of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . It has one defined stereocentre .Chemical Reactions Analysis
During the VO (acac)2-catalyzed oxidation of lignin model compound 2-phenoxy-1-phenylethanol, benzaldehyde was unexpectedly observed as a product . In another study, the oxidation of 2-phenoxy-1-phenylethanol was performed with vanadium complexes, which showed that the catalytic activity could be increased by the addition of bulky, alkyl substituents at the phenolate ring .Physical And Chemical Properties Analysis
2-Phenoxy-1-phenylethanol is a slightly yellow oil which is soluble in acetone, alcohol, ether and chloroform, and slightly soluble in water . It has a faint aromatic odor at room temperature and a low water solubility and evaporation rate .Scientific Research Applications
Homogeneous Catalysis in Lignin Valorization
2-Phenoxy-1-phenylethanol: serves as a model compound for the β-O-4 linkage in lignin. Its catalytic cleavage has been studied using iridium and cobalt pincer complexes. The iridium catalysts prefer the ‘initial C-H addition’ pathway, while the cobalt catalysts favor the ‘direct C-O insertion’ route. This research is crucial for lignin valorization, aiming to convert lignin into valuable chemicals .
Photocatalytic Organic Synthesis
Colloidal quantum dots (QDs) have been utilized as homogeneous photocatalysts in various organic reactions. 2-Phenoxy-1-phenylethanol has been used to study the photocatalytic breaking of β-O-4 bonds in lignin models, transforming lignin into functionalized aromatics under visible light. This application is significant for the efficient use of solar energy in chemical synthesis .
Safety And Hazards
2-Phenoxy-1-phenylethanol may be harmful if inhaled, swallowed, or absorbed through the skin . It can cause respiratory tract irritation, skin irritation, and serious eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-phenoxy-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBICRJXEDSPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-phenylethanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.